
4,4'-(9H-Fluorene-9,9-diyl)dibenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two benzoyl chloride groups attached to a fluorene core. It is commonly used in organic synthesis and material science due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride typically involves the reaction of 9,9-bis(4-hydroxyphenyl)fluorene with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows: [ \text{C}{25}\text{H}{18}\text{O}2 + 2 \text{SOCl}2 \rightarrow \text{C}{25}\text{H}{16}\text{Cl}_2\text{O}_2 + 2 \text{SO}_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride groups can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid derivatives.
Common Reagents and Conditions:
Amines: React with benzoyl chloride groups to form amides under mild conditions.
Alcohols: React with benzoyl chloride groups to form esters, often in the presence of a base such as pyridine.
Thiols: React with benzoyl chloride groups to form thioesters, typically under basic conditions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
科学研究应用
4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Material Science: Employed in the development of advanced materials such as liquid crystals and organic semiconductors.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of high-performance materials.
作用机制
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride primarily involves its reactivity towards nucleophiles. The benzoyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and thioesters.
Molecular Targets and Pathways: The compound’s reactivity is governed by the electron-withdrawing nature of the benzoyl chloride groups, which enhances the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack and subsequent formation of the desired products.
相似化合物的比较
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylaniline): A fluorene derivative with amine groups instead of benzoyl chloride groups.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): A fluorene derivative with hydroxyl groups instead of benzoyl chloride groups.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): A fluorene derivative with fluoroaniline groups.
Uniqueness: 4,4’-(9H-Fluorene-9,9-diyl)dibenzoyl chloride is unique due to the presence of two highly reactive benzoyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various functionalized compounds and materials.
属性
CAS 编号 |
54941-52-5 |
|---|---|
分子式 |
C27H16Cl2O2 |
分子量 |
443.3 g/mol |
IUPAC 名称 |
4-[9-(4-carbonochloridoylphenyl)fluoren-9-yl]benzoyl chloride |
InChI |
InChI=1S/C27H16Cl2O2/c28-25(30)17-9-13-19(14-10-17)27(20-15-11-18(12-16-20)26(29)31)23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-16H |
InChI 键 |
OJYOHYXTFDNHDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C(=O)Cl)C5=CC=C(C=C5)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
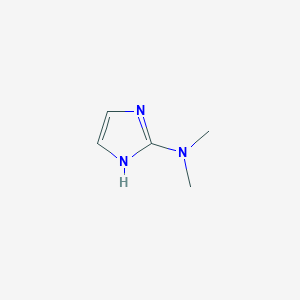
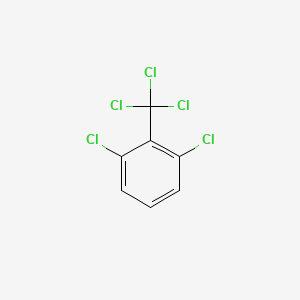
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
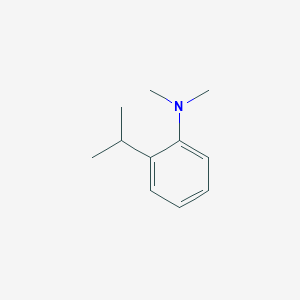
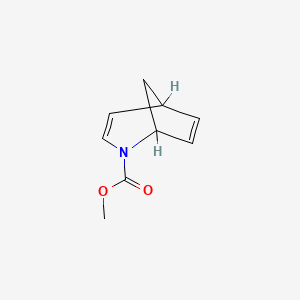
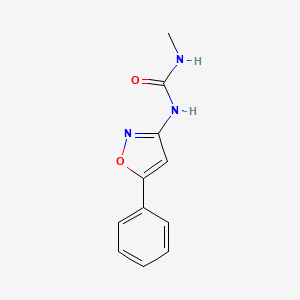
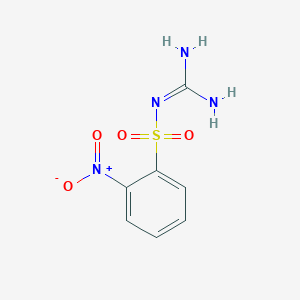
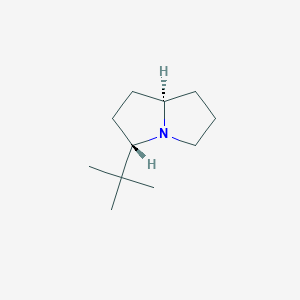

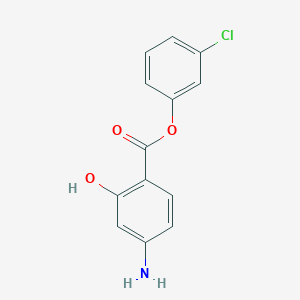
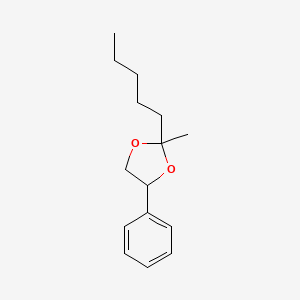
![1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634899.png)
